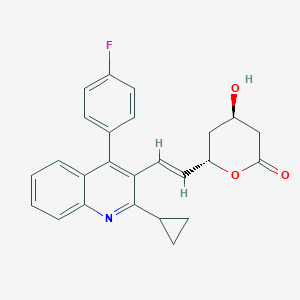

Pitavastatin lactone

Beschreibung

Contextualization within HMG-CoA Reductase Inhibitor Research

Pitavastatin (B1663618) belongs to a class of drugs known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, commonly referred to as statins. These agents function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. This inhibition leads to decreased cholesterol production within the liver, which in turn upregulates the synthesis of LDL receptors, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Within this class, some statins are administered in their active β-hydroxy acid form, while others, like lovastatin (B1675250) and simvastatin (B1681759), are administered as inactive prodrugs in a lactone form. These lactone prodrugs require in vivo hydrolysis to become pharmacologically active. Pitavastatin is administered as the active calcium salt of the open-acid form. However, its major metabolite in humans is the inactive Pitavastatin Lactone. This lactone form can be converted back to the active pitavastatin acid, establishing a reversible equilibrium between the two compounds in the body.

Historical Perspective of this compound Discovery and Early Research

The development of synthetic statins like pitavastatin began after the initial discovery of fungal-derived statins in the 1970s and 1980s. Pitavastatin was designed as a synthetic HMG-CoA reductase inhibitor featuring a novel cyclopropyl (B3062369) group. Early pharmacological studies demonstrated its potent inhibition of HMG-CoA reductase. In these initial investigations, it was discovered that the primary metabolite of pitavastatin in humans, as well as in animal models like dogs and monkeys, is this compound.

Early research focused on characterizing the pharmacokinetics and metabolism of pitavastatin. These studies established that this compound is formed following the administration of the parent drug and circulates in the plasma. The mechanism of its formation and its metabolic fate became subjects of significant scientific inquiry to understand the complete disposition of the drug in the body.

Significance of the Lactone Form in Pitavastatin Research

The significance of this compound in research is multifaceted. It is the main metabolite of pitavastatin, and its formation is a primary route of the parent drug's biotransformation. The process begins with the glucuronidation of the active pitavastatin acid by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7. This creates an unstable pitavastatin glucuronide conjugate that is then non-enzymatically converted to the stable this compound.

A crucial aspect of its significance is its inactivity and metabolic profile. This compound is considered pharmacologically inactive. Unlike the lactone forms of many other statins (e.g., atorvastatin (B1662188), simvastatin), which are extensively metabolized by cytochrome P450 (CYP) enzymes like CYP3A4, this compound is only minimally metabolized by the CYP system. This characteristic contributes to pitavastatin's lower potential for certain drug-drug interactions. Furthermore, the lactone can be hydrolyzed back to the active pitavastatin acid, suggesting a dynamic interplay between the active drug and its main metabolite.

| Feature | Pitavastatin (Active Acid Form) | This compound (Inactive Metabolite) |

|---|---|---|

| Primary Metabolic Pathway | Glucuronidation by UGT1A3 and UGT2B7, leading to lactone formation. | Minimal metabolism by CYP enzymes; can be retroconverted to the acid form. |

| Metabolism by CYP450 Enzymes | Marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8. | Shows little metabolism in human hepatic microsomes and does not significantly inhibit CYP2C9 or CYP3A4. |

| Pharmacological Activity | Potent inhibitor of HMG-CoA reductase. | Considered pharmacologically inactive. |

Overview of Major Academic Research Themes on this compound

Academic research focusing on this compound covers several distinct themes:

Metabolic Pathway Elucidation : A primary research area has been to precisely map the biotransformation of pitavastatin to its lactone form. Studies have focused on identifying the specific UGT enzymes responsible for the initial glucuronidation step that precedes lactonization. This research clarifies the metabolic fate and helps predict potential interactions.

Analytical Method Development : The need to accurately quantify both pitavastatin and this compound in biological samples (like plasma and urine) for pharmacokinetic studies has driven the development of sensitive analytical methods. Techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are frequently employed to simultaneously measure both compounds.

Chemical Synthesis and Conformational Analysis : Research has been conducted on the chemical synthesis of this compound and its geometric isomers. Conformational analysis, using techniques like NMR spectroscopy, has been used to study the three-dimensional structure of these molecules, which is important for understanding their chemical properties and potential interactions.

Comparative Metabolism with Other Statins : A significant theme involves comparing the metabolic properties of this compound with the lactone forms of other statins. This research highlights the unique metabolic stability of this compound, particularly its minimal metabolism by CYP3A4, which contrasts sharply with the lactones of atorvastatin and simvastatin. This distinction is a key aspect of pitavastatin's pharmacological profile.

| Research Theme | Key Findings | References |

|---|---|---|

| Metabolic Pathway | Formation occurs via glucuronidation (by UGT1A3 & UGT2B7) of the parent acid, followed by a non-enzymatic conversion to the lactone. | |

| Analytical Chemistry | Sensitive LC-MS/MS methods have been validated for simultaneous quantification of pitavastatin and its lactone in human plasma. | |

| Chemical Synthesis | Z-isomeric analogues of this compound have been synthesized and isolated as side products in the Wittig reaction pathway for pitavastatin synthesis. | |

| Comparative Pharmacology | Unlike lactones of many other statins, this compound has a significantly lower metabolic clearance and is not a major substrate for CYP3A4. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141750-63-2 | |

| Record name | Pitavastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PITAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Pitavastatin Lactone

Advanced Synthetic Routes to Pitavastatin (B1663618) Lactone

The synthesis of pitavastatin and its lactone form is a significant undertaking in medicinal chemistry, necessitating precise control over its stereocenters. Various advanced synthetic routes have been developed to address this challenge, broadly categorized into enantioselective, convergent, and linear strategies.

Enantioselective Synthesis Strategies

The primary challenge in synthesizing pitavastatin lactone lies in establishing the correct stereochemistry of the dihydroxy acid side chain. Enantioselective synthesis strategies aim to introduce this chirality from the outset, avoiding the need for resolving racemic mixtures later in the process.

One notable approach involves an organocatalytic enantioselective cyclic anhydride (B1165640) desymmetrization. This method establishes the C(3) stereogenicity early in the synthesis. Another key strategy is the use of asymmetric aldol (B89426) reactions. For instance, a Ti-catalyst has been employed to facilitate an aldol reaction to produce an optically active precursor to the lactone. Biocatalysis has also emerged as a powerful tool. Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been used in a one-pot tandem aldol reaction to create key chiral intermediates for the statin side chain with high enantioselectivity.

Convergent and Linear Synthesis Methodologies

Both convergent and linear synthetic routes have been successfully applied to the synthesis of this compound.

Convergent Synthesis: A convergent approach involves the independent synthesis of different fragments of the molecule, which are then combined (coupled) in the later stages. This is often a more efficient strategy for complex molecules. For pitavastatin, a common convergent strategy involves the synthesis of the chiral side chain and the quinoline (B57606) core separately, followed by a coupling reaction, such as a Wittig reaction or a Julia olefination, to join them. A C1 + C6 route has been described where the pitavastatin C7 side chain is assembled via a Wittig reaction between a phosphonium (B103445) salt and an enantiomerically pure C6-formyl side chain.

Novel Synthetic Intermediates and Precursors

The development of novel intermediates has been crucial in improving the efficiency and scalability of this compound synthesis. (R)-3-chloro-1,2-propanediol has been reported as a readily available and functionalized starting material. Another key intermediate is (4R,6S)-4-(tert-butyldimethylsiloxy)-6-(hydroxymethyl)tetrahydropyran-2-one, which serves as a precursor to the statin side chain.

The use of an Evans auxiliary has been introduced to create key solid intermediates, which facilitates purification and controlled reactions. The development of crystalline forms of intermediates, such as triphenyl [2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium]bromide salt, has also been a significant advancement, allowing for better purification and handling on a commercial scale.

Stereochemical Control and Resolution in this compound Synthesis

Achieving the correct (3R, 5S) stereochemistry in the diol side chain is paramount for the biological activity of pitavastatin. Several methods are employed to ensure high stereochemical purity.

Diastereoselective reactions are a cornerstone of stereochemical control. One reported method utilizes a diastereoselective bromine-induced cyclization of a homoallylic carbonate to establish the required stereocenters. Another approach employs a bismuth-promoted two-component hemiacetal/oxa-Michael addition reaction with excellent stereo control.

In cases where a racemic or diastereomeric mixture is produced, optical resolution techniques are necessary. An early method involved the formation of diastereomeric salts using α-methylbenzylamine as a resolving agent. Another technique is the chromatographic optical resolution of a racemic lactone intermediate using a simulated moving bed (SMB) system.

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of pitavastatin and its biological activity, researchers synthesize and study various derivatives and analogs. This often involves chemical modifications of the this compound intermediate.

Chemical Modification Strategies

Chemical modifications can be made to various parts of the this compound molecule. For instance, the Z-isomeric form of the 4-O-TBS protected this compound has been isolated as a major side product of the Wittig reaction. This Z-isomer can be deprotected to yield the Z-isomeric this compound. The synthesis and conformational analysis of these Z-isomers provide valuable insights into the structural requirements for activity.

Synthesis of Labeled this compound for Research Applications

The synthesis of isotopically labeled compounds is a critical aspect of pharmaceutical research, enabling detailed investigation into the metabolic fate, pharmacokinetic profiles, and quantitative analysis of drugs and their metabolites. For Pitavastatin, both radio-labeled and stable-isotope-labeled versions have been developed, with a particular focus on its major metabolite, this compound. These labeled analogues serve as indispensable tools in various research applications, including metabolic studies and as internal standards for bioanalytical assays.

One of the primary applications of labeled this compound is in pharmacokinetic studies. For instance, ¹⁴C-labeled Pitavastatin has been used to investigate the excretion pathways of the drug. In a study involving a single oral dose of 32 mg of ¹⁴C-labeled Pitavastatin, it was determined that a mean of 15% of the radioactivity was excreted in the urine, while approximately 79% was found in the feces within seven days, highlighting the primary routes of elimination.

Deuterium-labeled this compound, such as this compound-d₄, is frequently synthesized for use as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The introduction of deuterium (B1214612) atoms results in a molecule with a higher mass, which can be easily distinguished from the unlabeled endogenous or administered compound by the mass spectrometer, while exhibiting nearly identical chromatographic behavior. This allows for precise and accurate quantification of the analyte in complex biological matrices like plasma and urine. The formal name for this compound-d₄ is 6S-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl-2,3,5,6-d₄)quinolin-3-yl)vinyl)-4R-hydroxytetrahydro-2H-pyran-2-one, indicating that the deuterium atoms are incorporated into the fluorophenyl ring. While specific multi-step synthetic routes for these labeled compounds are often proprietary and not extensively detailed in publicly available literature, the general approach involves introducing the isotopic label at an early stage in the synthesis of a key intermediate. For example, a deuterated version of the 4-fluorophenyl starting material could be utilized in the initial steps of building the quinoline core of Pitavastatin.

Similarly, other deuterium-labeled versions, such as Pitavastatin-d₅, are also available for research purposes. Current time information in Meløy, NO. The synthesis of these labeled compounds is crucial for developing robust and validated bioanalytical methods necessary for clinical and preclinical research.

| Labeled Compound | Isotope | Primary Research Application |

| ¹⁴C-Pitavastatin | Carbon-14 | Excretion and metabolic fate studies |

| This compound-d₄ | Deuterium (d₄) | Internal standard for quantitative analysis (e.g., LC-MS/MS) |

| Pitavastatin-d₅ | Deuterium (d₅) | Research standard for analytical applications Current time information in Meløy, NO. |

Green Chemistry Approaches in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. In the context of Pitavastatin synthesis, a significant focus has been on the use of biocatalysis, which employs enzymes to carry out specific chemical transformations under mild conditions, often in aqueous environments. This approach offers several advantages over traditional chemical synthesis, including higher selectivity, reduced waste, and avoidance of harsh reagents and solvents.

A key area of research in the green synthesis of statins, including Pitavastatin, is the stereoselective synthesis of the chiral dihydroxyheptanoate side chain. This is a critical component of the molecule, and its correct stereochemistry is essential for pharmacological activity. Biocatalytic methods have been developed to produce this side chain with high enantiomeric and diastereomeric purity.

Enzymes such as ketoreductases (KREDs), halohydrin dehalogenases (HHDH), and 2-deoxyribose-5-phosphate aldolase (DERA) have been successfully employed in the synthesis of statin intermediates. For example, a diketoreductase can be used for the stereoselective double reduction of a β,δ-diketo ester to furnish the desired chiral diol side chain of statins. Similarly, DERA has been utilized in whole-cell biotransformation processes to produce chiral lactol intermediates that are key building blocks for the synthesis of statins like Pitavastatin and Rosuvastatin (B1679574). These enzymatic reactions often use cofactor regeneration systems, such as glucose and glucose dehydrogenase (GDH), to ensure the continuous activity of the primary enzyme.

| Enzyme/Method | Role in Synthesis | Green Chemistry Advantages |

| Ketoreductases (KREDs) | Stereoselective reduction to form chiral alcohols | High selectivity, mild reaction conditions |

| Halohydrin dehalogenase (HHDH) | Catalyzes nucleophilic substitution to form key intermediates | Use of aqueous media, avoids harsh reagents |

| 2-deoxyribose-5-phosphate aldolase (DERA) | Synthesis of chiral lactol intermediates | High stereopurity, potential for one-pot reactions |

| Aqueous process chemistry | Deprotection and hydrolysis in water | Reduces organic solvent use, eco-friendly |

Process Chemistry Development for Research Scale-Up of this compound

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges that are addressed by process chemistry. The primary goals of process chemistry development for Pitavastatin synthesis are to ensure the process is cost-effective, safe, robust, and produces the final active pharmaceutical ingredient (API) with high purity and yield.

Several synthetic routes for Pitavastatin have been developed and optimized for large-scale production. One of the key challenges in the synthesis of Pitavastatin is the control of stereochemistry, particularly in the dihydroxyheptanoate side chain. Early development efforts often involved classical resolution techniques, such as diastereomeric salt formation, to separate the desired enantiomer. However, these methods can be inefficient. More advanced approaches focus on asymmetric synthesis, where the desired chirality is introduced catalytically. For instance, asymmetric aldol reactions using titanium catalysts have been developed to produce the optically active side-chain precursor.

Another critical aspect of process development is the management of impurities. The formation of process-related impurities, such as the (Z)-isomer of Pitavastatin, needs to be minimized. The Wittig reaction, a common method for forming the carbon-carbon double bond in the Pitavastatin side chain, can lead to the formation of the undesired (Z)-isomer. Process optimization studies have focused on reaction conditions to improve the stereoselectivity of this step.

| Process Development Aspect | Key Challenge | Solution/Approach |

| Stereochemistry Control | Obtaining the correct (3R,5S) configuration of the side chain | Asymmetric synthesis (e.g., using Ti-catalysts), enzymatic resolution |

| Impurity Management | Minimizing the formation of the (Z)-isomer and other process impurities | Optimization of Wittig reaction conditions, alternative olefination methods |

| Scale-Up Efficiency | Cost-effectiveness, safety, and robustness of the process | Continuous flow reactors, one-pot reactions, optimized purification methods |

| Final Product Quality | Achieving high purity and consistent quality of the API | Development of robust crystallization procedures, in-process controls |

Advanced Pharmacological Mechanisms of Pitavastatin Lactone

Molecular Interactions with HMG-CoA Reductase

The interaction between pitavastatin (B1663618) and HMG-CoA reductase is fundamental to its pharmacological action. Like other statins, it acts as a competitive inhibitor of the enzyme. The chemical structure of pitavastatin, which includes a dihydroxy heptanoic acid side chain, resembles the natural substrate, HMG-CoA. This structural mimicry allows it to bind with high affinity to the active site of the enzyme.

Pitavastatin possesses a distinctive chemical structure featuring a quinoline (B57606) ring at its core and a unique cyclopropyl (B3062369) moiety. This cyclopropyl group is thought to enhance its binding affinity to HMG-CoA reductase. The molecule's design, particularly the HMG-like moiety, allows it to fit into the catalytic pocket of the enzyme.

Simulation imaging reveals that pitavastatin binds to the active site of HMG-CoA reductase. The binding of statins to the enzyme is a stereoselective process that requires a specific 3R,5R configuration. This interaction competitively blocks the HMG-CoA substrate from accessing the active site. The binding of the coenzyme NADP(H) can induce a conformational change in the enzyme, which closes the active site and properly orients key amino acid residues for the catalytic reaction. By occupying this site, pitavastatin prevents the necessary conformational changes required for enzymatic activity, thus inhibiting cholesterol synthesis.

Pitavastatin functions as a potent, competitive inhibitor of HMG-CoA reductase. Its affinity for the enzyme is significantly higher than that of the natural substrate, HMG-CoA. The inhibition constant (Ki) for pitavastatin's interaction with HMG-CoA reductase in rat liver microsomes has been measured at 1.7 nmol/l.

Studies have quantified the inhibitory potency of pitavastatin using the half-maximal inhibitory concentration (IC50). In rat liver microsomes, the IC50 of pitavastatin for HMG-CoA reductase inhibition was 6.8 nM. In cultured human hepatoma cells (HepG2), the IC50 for the inhibition of cholesterol synthesis was 5.8 nM, indicating a more potent action compared to simvastatin (B1681759) and atorvastatin (B1662188) in this model. The lactone form of pitavastatin is also a potent inhibitor of HMG-CoA reductase.

| Parameter | Value | System | Reference |

|---|---|---|---|

| Ki | 1.7 nmol/l | Rat Liver Microsomes | |

| IC50 (HMG-CoA Reductase Inhibition) | 6.8 nM | Rat Liver Microsomes | |

| IC50 (Cholesterol Synthesis Inhibition) | 5.8 nM | HepG2 Cells |

Binding Site Analysis and Conformational Changes

Pleiotropic Effects and Non-Lipid-Lowering Mechanisms of Pitavastatin Lactone

Beyond its primary role in lipid reduction, pitavastatin exhibits a range of additional beneficial effects known as pleiotropic effects. These actions are independent of its cholesterol-lowering mechanism and contribute to its cardiovascular protective properties. These effects include modulation of endothelial function, anti-inflammatory actions, and immunomodulatory activities.

Pitavastatin has been shown to improve endothelial function, a critical factor in maintaining vascular health. Studies have demonstrated that pitavastatin can rapidly enhance microvascular function, with improvements observed as early as two hours after administration in some cases. This rapid effect suggests a mechanism independent of cholesterol reduction.

The improvement in endothelial function is partly attributed to a reduction in oxidative stress. Pitavastatin treatment has been associated with decreased tissue lipid peroxidation. Furthermore, it has been shown to suppress the lipopolysaccharide-stimulated inflammatory response in human umbilical vein endothelial cells by increasing the production of endothelial nitric oxide synthase (eNOS). This leads to increased nitric oxide (NO) availability, a key molecule in promoting vasodilation and vascular health.

Vascular inflammation is a key process in the development of atherosclerosis, and statins are known to have anti-inflammatory properties. Pitavastatin exerts anti-inflammatory effects by modulating various signaling pathways. A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory responses.

Pitavastatin can reduce the levels of several pro-inflammatory cytokines and chemokines. For instance, it has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1). Research has also indicated its ability to downregulate the expression of interleukin-6 (IL-6) and suppress the production of other inflammatory markers like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in human T cells. In some models, pitavastatin has been reported to block the TBK1-IRF3-IL-33 signaling axis, which is involved in chronic inflammation.

| Marker/Pathway | Effect | Reference |

|---|---|---|

| NF-κB Signaling | Inhibition | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of expression | |

| Interleukin-6 (IL-6) | Downregulation of expression | |

| Interferon-gamma (IFN-γ) | Inhibition of production | |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | |

| TBK1-IRF3-IL-33 Pathway | Blocking |

Pitavastatin also demonstrates immunomodulatory activities that contribute to its therapeutic profile. These effects involve the modulation of various immune cells and their functions. Statins can disrupt several steps of the immune response, including immune cell activation and signaling.

Pitavastatin has been shown to inhibit the proliferation of lymphocytes and T-cell recruitment and activation. It can also down-regulate the chemokine receptors CCR2 and CCR5 on monocytes, which are crucial for their migration to sites of inflammation. In animal models of autoimmune myocarditis, pitavastatin has been found to regulate helper T-cell differentiation, preventing the differentiation of Th1 and Th17 cells and decreasing the production of their associated cytokines, IFN-γ and IL-17. These immunomodulatory actions highlight the compound's potential to influence immune-mediated inflammatory conditions.

Antiproliferative and Pro-Apoptotic Effects

This compound, a member of the statin class of drugs, exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines. These actions are primarily linked to its ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a critical enzyme in the mevalonate (B85504) pathway. This inhibition leads to the disruption of essential cellular processes, ultimately resulting in cell cycle arrest and the induction of apoptosis (programmed cell death).

The antiproliferative activity of pitavastatin has been observed in a range of cancer types, including cervical, breast, lung, pancreatic, ovarian, and colon cancers. Studies have shown that pitavastatin can inhibit the proliferation of cancer cells in a dose-dependent manner. For instance, in cervical cancer cell lines (Ca Ski, HeLa, and C-33 A), pitavastatin significantly inhibited cell viability and colony formation. Similarly, it has demonstrated cytotoxic effects on melanoma and breast cancer cells.

A key mechanism underlying pitavastatin's antiproliferative effects is the induction of cell cycle arrest. Depending on the cancer cell type, pitavastatin can cause arrest at different phases of the cell cycle. In several cancer cell lines, including glioblastoma and breast cancer, it has been shown to induce G1/S or G2/M phase arrest. Specifically, in Ca Ski and HeLa cervical cancer cells, pitavastatin caused G0/G1-phase arrest, while in C-33 A cells, it led to G2/M-phase arrest. This cell cycle arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.

In addition to halting cell proliferation, pitavastatin actively promotes apoptosis in cancer cells. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways. Evidence for this includes the increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the decreased expression of the anti-apoptotic protein Bcl-2. Furthermore, pitavastatin treatment has been shown to increase the activity of caspase-3, -7, and -9, and lead to the cleavage of poly-ADP-ribose polymerase (PARP), all of which are hallmarks of apoptosis. The induction of apoptosis by pitavastatin has been observed in various cancer cells, including oral squamous carcinoma, cervical cancer, and T-cells.

Table 1: Effects of Pitavastatin on Cancer Cell Proliferation and Apoptosis

| Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Cervical Cancer | Ca Ski, HeLa, C-33 A | Inhibition of cell viability, colony formation, induction of G0/G1 or G2/M cell cycle arrest, and apoptosis. | |

| Melanoma | A375, WM115 | Induction of G1 cell cycle arrest and apoptosis when combined with dacarbazine. | |

| Breast Cancer | MCF7 | Synergistic cytotoxic effect and induction of cell cycle arrest when combined with vitamin D. | |

| Oral Squamous Cell Carcinoma | SCC15 | Selective induction of apoptosis through the FOXO3a/PUMA pathway. | |

| T-cell Lymphoma | - | Inhibition of T-cell proliferation and induction of apoptosis via ERK1/2 activation. | |

| Glioblastoma | - | Induction of G0/G1 cell cycle arrest. | |

| Ovarian Cancer | - | Inhibition of cell growth and induction of apoptosis. | |

| Colon Cancer | HT29, SW620, HCT116, SW480 | Cytotoxic effects with varying IC50 values. |

Intracellular Signaling Cascades Affected by this compound

The anticancer effects of this compound are mediated through its influence on several critical intracellular signaling cascades. By disrupting these pathways, pitavastatin can modulate cellular functions related to proliferation, survival, and apoptosis.

Rho/ROCK Pathway Inhibition

Statins, including pitavastatin, are known to inhibit the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification and activation of small GTP-binding proteins such as Rho, Ras, and Rac. The inhibition of Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), is a key mechanism contributing to the pleiotropic effects of statins. While direct evidence specifically for this compound's effect on the Rho/ROCK pathway in the provided context is limited, the general mechanism of statins suggests its involvement in inhibiting this pathway, which plays a role in cell proliferation and migration.

MAPK and PI3K/Akt Pathway Modulation

Pitavastatin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways in various cancer cells.

In cervical cancer cells, pitavastatin-induced apoptosis is mediated by the PI3K/Akt and MAPK (JNK, p38, and ERK1/2) pathways. Research indicates that pitavastatin can suppress the Ras/Raf/MEK and PI3K/Akt/mTOR signaling pathways, which are crucial for promoting cell survival and proliferation.

Interestingly, the effect on the ERK1/2 pathway can be context-dependent. While often a pro-survival factor, under certain conditions, ERK1/2 activation can promote apoptosis. In T-cells, for example, pitavastatin at concentrations below 1 µM induces hyperphosphorylation of ERK1/2, leading to apoptosis. This pro-apoptotic function of ERK1/2 has also been observed with other anti-cancer compounds.

Furthermore, in oral cancer cells, pitavastatin promotes the nuclear translocation of the transcription factor FOXO3a by inhibiting Akt and activating AMPK, ultimately leading to apoptosis.

Nitric Oxide Synthase Regulation

The regulation of endothelial nitric oxide synthase (eNOS) by pitavastatin appears to be concentration-dependent. Some studies have shown that at low doses, pitavastatin can activate eNOS in endothelial cells, while higher concentrations lead to its inhibition. This biphasic effect highlights the complex regulatory role of pitavastatin on cellular signaling.

Gene Expression Profiling and Epigenetic Modifications Induced by this compound

The impact of this compound extends to the level of gene expression and potentially epigenetic modifications, influencing the transcription of genes involved in cell cycle regulation and apoptosis.

Studies have demonstrated that pitavastatin treatment can lead to significant changes in the expression of key regulatory proteins. For instance, in melanoma cells, pitavastatin treatment resulted in the upregulation of the cell cycle regulator p21, which contributes to cell cycle arrest. Similarly, in breast cancer cells, combined treatment with vitamin D and pitavastatin increased the protein levels of p53 and p21.

In the context of apoptosis, pitavastatin has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. In oral cancer cells, pitavastatin induces the expression of PUMA (p53 upregulated modulator of apoptosis), a transcriptional target of FOXO3a, which plays a role in intrinsic apoptosis.

While the provided search results focus primarily on changes in protein expression, these alterations are a direct consequence of changes in gene expression. The specific epigenetic modifications (e.g., DNA methylation, histone modification) induced by this compound that lead to these changes in gene expression profiles are an area for further investigation.

Table 2: Modulation of Key Signaling Proteins by Pitavastatin

| Protein | Pathway | Effect of Pitavastatin | Cancer Type/Cell Model | Citations |

|---|---|---|---|---|

| p21 | Cell Cycle Control | Upregulation | Melanoma, Breast Cancer | |

| p53 | Cell Cycle Control/Apoptosis | Upregulation | Breast Cancer | |

| Bax | Apoptosis | Upregulation | Cervical Cancer, Endothelial Cells | |

| Bcl-2 | Apoptosis | Downregulation | Cervical Cancer, Endothelial Cells | |

| Cleaved Caspase-3 | Apoptosis | Upregulation | Cervical Cancer, Oral Cancer | |

| Cleaved PARP | Apoptosis | Upregulation | Melanoma, Oral Cancer | |

| p-ERK1/2 | MAPK Pathway | Hyperphosphorylation (pro-apoptotic) | T-cells | |

| p-Akt | PI3K/Akt Pathway | Inhibition | Oral Cancer, Cervical Cancer | |

| FOXO3a | Transcription Factor | Nuclear Translocation | Oral Cancer | |

| PUMA | Apoptosis | Upregulation | Oral Cancer |

Metabolic Pathways and Pharmacokinetic Research of Pitavastatin Lactone

Hepatic Metabolism and Enzyme Systems Involved in Pitavastatin (B1663618) Lactone Biotransformation

The biotransformation of pitavastatin primarily occurs in the liver, leading to the formation of its main metabolite, Pitavastatin Lactone. This process is predominantly mediated by glucuronidation rather than the cytochrome P450 system, which distinguishes pitavastatin from many other statins.

The metabolism of the parent compound, pitavastatin, by the cytochrome P450 (CYP) enzyme system is minimal. In vitro studies using human liver microsomes have shown that pitavastatin is only marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8. The cyclopropyl (B3062369) group present in the structure of pitavastatin appears to shield it from metabolism by CYP3A4.

The subsequent metabolism of this compound itself is also very limited. While the lactone form is minimally metabolized by human hepatic microsomes, some in vitro data suggest the involvement of CYP3A4 and CYP2D6 in the formation of a minor metabolite, M-13. Interestingly, CYP2C9, which is the primary CYP enzyme for the formation of M-13 from the parent pitavastatin, is not the major enzyme in the metabolism of this compound. Furthermore, this compound has been shown to have no inhibitory effects on the metabolism of model substrates for CYP2C9 and CYP3A4.

In vitro data have indicated that while CYPs 2C9 and 1B1 metabolize pitavastatin, a different set of enzymes, including CYPs 3A4, 2D6, 2C19, 2B6, 1A2, and 1A1, are involved in the metabolism of this compound.

The principal metabolic pathway for pitavastatin is glucuronidation, which leads to the formation of this compound. This process involves the formation of an ester-type pitavastatin glucuronide conjugate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This glucuronide is unstable and is subsequently converted non-enzymatically to the lactone form.

Studies using human UGT-expressing microsomes have identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the glucuronidation of pitavastatin that results in lactonization. Other research also points to the involvement of UGT1A1 and UGT2B6 in this process. The lactone can be converted back to the active acid form of pitavastatin through hydrolysis. There is no significant evidence to suggest that sulfation plays a major role in the metabolism of this compound.

| Metabolic Pathway | Enzymes Involved | Substrate | Primary Metabolite |

|---|---|---|---|

| CYP-mediated Metabolism (Minor) | CYP2C9, CYP2C8 | Pitavastatin | Minor Metabolites |

| Glucuronidation (Major) | UGT1A3, UGT2B7, UGT1A1, UGT2B6 | Pitavastatin | Pitavastatin Glucuronide |

| Lactonization | Non-enzymatic conversion | Pitavastatin Glucuronide | This compound |

| CYP-mediated Metabolism of Lactone (Minimal) | CYP3A4, CYP2D6, CYP2C19, CYP2B6, CYP1A2, CYP1A1 | This compound | Minor Metabolites (e.g., M-13) |

Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP2C9, CYP2C8)

Identification and Characterization of Novel this compound Metabolites

This compound is considered the major and inactive metabolite of pitavastatin. Research into the further metabolism of the lactone itself has identified a few minor metabolites.

During in vitro experiments with human hepatic microsomes, upon the addition of UDP-glucuronic acid, an unknown metabolite designated as UM-2 was produced alongside this compound. This UM-2 metabolite could be converted back to its unchanged form through enzymatic hydrolysis and non-enzymatically to a lactone form.

Further studies have identified other minor metabolites. For instance, 8-hydroxy pitavastatin (M-13) is a minor metabolite formed from pitavastatin, and there is evidence to suggest that CYP3A4 and CYP2D6 may be involved in its formation from this compound. Another minor oxidative metabolite identified is dihydroxy pitavastatin. In studies with monkey hepatic microsomes, a metabolite of pitavastatin with a 3-dehydroxy structure, known as M4, was observed to be converted into its lactone form.

Enterohepatic Recirculation Research of this compound

Pitavastatin undergoes enterohepatic recirculation, a process that contributes to its prolonged duration of action. Unchanged pitavastatin is rapidly cleared from the liver into the bile and is then reabsorbed in the small intestine. A significant portion of an orally administered dose is excreted in the feces as the unchanged parent drug, indicating direct biliary secretion and subsequent reabsorption.

The interconversion between the active acid form of pitavastatin and the inactive this compound is a key component of this recirculation. The lactone form can be hydrolyzed back to the parent acid, making it available again for systemic circulation and therapeutic activity. This dynamic equilibrium between the acid and lactone forms contributes to the sustained plasma concentrations of the active drug.

Pharmacokinetic Variability and Genetic Polymorphisms Influencing this compound Disposition

Significant inter-subject variability in the pharmacokinetics of pitavastatin and its lactone has been observed, with genetic polymorphisms in drug-metabolizing enzymes and transporters being major contributing factors.

SLCO1B1: The gene SLCO1B1 encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a crucial transporter for the hepatic uptake of pitavastatin. Genetic variations in SLCO1B1 have a significant impact on the pharmacokinetics of both pitavastatin acid and its lactone. For instance, the SLCO1B1*17 allele is associated with higher Cmax and AUC for both forms. Similarly, the c.521T>C polymorphism in SLCO1B1 leads to increased plasma exposure of pitavastatin. Interestingly, some studies have reported that certain SLCO1B1 polymorphisms, such as 521T>C and 388G>A, were not associated with changes in the pharmacokinetics of this compound.

CYP2C9: Cytochrome P450 2C9 (CYP2C9) is involved in the minor metabolism of pitavastatin. The CYP2C93 genetic variant has been shown to result in a significantly higher AUC for both pitavastatin acid and this compound. Individuals carrying the CYP2C91/3 genotype have higher AUC of this compound compared to those with the CYP2C91/*1 genotype.

ABCB1: Polymorphisms in the ABCB1 gene, which encodes P-glycoprotein, also contribute to pharmacokinetic variability. The G2677T/A polymorphism in ABCB1 has been linked to higher Cmax of this compound in non-G carriers compared to those with GT, GA, or GG genotypes.

Gender Differences: Studies have also revealed gender-related differences in the pharmacokinetics of this compound. In individuals with the SLCO1B1 521TT genotype, females exhibit higher Cmax and AUC of this compound compared to males. However, this gender difference is not observed in individuals with the 521TC and 521CC genotypes.

Table 2: Impact of Genetic Polymorphisms on this compound Pharmacokinetics

| Gene (Polymorphism) | Effect on this compound | Reference |

|---|---|---|

| SLCO1B1 (*17 allele) | Higher Cmax and AUC | |

| SLCO1B1 (g.11187G>A) | Increased Cmax (38%) and AUC (58.1%) in AA vs. GG carriers | |

| CYP2C9 (1/3 vs. 1/1) | Higher AUC | |

| ABCB1 (G2677T/A) | Higher Cmax in non-G carriers |

In Vitro-In Vivo Correlation Studies for this compound Metabolism

In vitro-in vivo correlation (IVIVC) studies are essential for predicting the in vivo performance of a drug based on its in vitro characteristics. For pitavastatin, which is a Biopharmaceutics Classification System (BCS) Class II drug, IVIVC models have been developed to predict its bioequivalence.

Research has focused on developing IVIVC models for pitavastatin calcium to predict the bioequivalence of different formulations. These models integrate in vitro dissolution data with in vivo pharmacokinetic data. Studies have shown that both in vitro and in vivo experiments are crucial for understanding the effects of statins on cholesterol metabolism.

The disposition of pitavastatin in the liver is almost entirely dependent on active transport processes, as it is mainly excreted unchanged in the bile. Therefore, understanding the interplay between uptake and efflux transporters in in vitro systems like sandwich-cultured human hepatocytes is critical for predicting its in vivo hepatic disposition. By quantifying the expression of transport proteins in both in vitro models and human liver tissue, researchers can improve the accuracy of predictions regarding transporter-mediated drug clearance and potential drug-drug interactions.

While specific IVIVC studies focusing solely on the metabolism of this compound are not extensively detailed in the provided results, the broader IVIVC work on pitavastatin provides a framework. The conversion of pitavastatin to its lactone form is a key metabolic step, and the distinct transporter affinities of the acid and lactone forms highlight the importance of considering both compounds in pharmacokinetic modeling.

Preclinical Investigations of Pitavastatin Lactone

In Vitro Cellular and Biochemical Studies

In vitro research has been crucial for understanding the specific molecular behavior of pitavastatin (B1663618) lactone, revealing significant differences from the active pitavastatin acid in terms of enzymatic interactions and cellular transport.

While numerous studies have used various cell lines—such as HepG2 (human hepatoma), Huh-7 (human liver cancer), and various cancer cell lines—to investigate the mechanisms of pitavastatin, the research specific to pitavastatin lactone is more focused on its metabolic and transport properties rather than direct pharmacological effects. Human hepatic microsomes have been a key model for studying the formation of this compound. Experiments using microsomes from human UGT-expressing cells identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the glucuronidation that precedes lactonization.

A significant finding from in vitro studies is that this compound does not exhibit the same potent inhibitory effects as its parent compound. Unlike pitavastatin, which is a powerful inhibitor of HMG-CoA reductase, the inhibitory status of the lactone form on this key enzyme of cholesterol synthesis is considered inconclusive.

Furthermore, this compound shows minimal interaction with the cytochrome P450 (CYP) enzyme system. This is a notable contrast to other statins and their lactone forms. Studies using model substrates have demonstrated that this compound does not inhibit the metabolism mediated by CYP2C9 and CYP3A4. This characteristic suggests a low potential for drug-drug interactions mediated by these major CYP enzymes.

| Enzyme/System | Compound | Finding | Reference |

| HMG-CoA Reductase | This compound | Inhibitory status is inconclusive. | |

| CYP2C9 | This compound | No inhibitory effect on CYP2C9-mediated metabolism. | |

| CYP3A4 | This compound | No inhibitory effect on CYP3A4-mediated metabolism. |

The substrate activity of pitavastatin acid and its lactone form towards cellular transporters differs significantly. In vitro experiments using Xenopus laevis oocytes and recombinant membrane vesicles have shown that while the acid form of pitavastatin is a substrate for several uptake transporters, the lactone form is not.

Specifically, solute carrier (SLC) transporters such as human OATP1, OATP2 (OATP1B1), OATP8, OAT3, and NTCP are involved in the uptake of pitavastatin acid but not its lactone metabolite. Similarly, the efflux transporter breast cancer resistance protein (BCRP) transports the acid form but not the lactone.

Interestingly, this compound was found to have a significant stimulatory effect on the ATPase hydrolysis of P-glycoprotein (P-gp), an action not observed with the acid form. These distinct transporter interactions are believed to contribute to the different pharmacokinetic profiles of pitavastatin and its lactone metabolite.

| Transporter | Compound | Substrate Activity | Reference |

| OATP1, OATP2, OATP8, OAT3, NTCP | This compound | No | |

| BCRP | This compound | No | |

| P-glycoprotein (P-gp) | This compound | Stimulatory effect on ATPase hydrolysis |

Extensive research has demonstrated that pitavastatin, the active acid form, can inhibit cell viability and induce apoptosis in a variety of cancer cell lines, including cervical, liver, and oral cancer cells. These effects are often mediated through the inhibition of the mevalonate (B85504) pathway, leading to the activation of apoptotic cascades involving caspases. However, dedicated studies focusing on the direct cytotoxic or apoptosis-inducing effects of this compound are limited, as the lactone is generally considered to be the less pharmacologically active form until it is converted back to pitavastatin.

Cellular Uptake and Efflux Studies

In Vivo Animal Models for Efficacy and Mechanistic Research

In vivo studies in animal models have been instrumental in understanding the physiological role of this compound, primarily demonstrating its function as a prodrug that converts to the active pitavastatin.

The efficacy of pitavastatin has been demonstrated in various animal models of cardiovascular disease. In rabbit models of atherosclerosis, pitavastatin administration was shown to diminish the area of atherosclerotic lesions. Likewise, in animal models of hypertension, pitavastatin has been found to inhibit cardiac hypertrophy and fibrosis.

A key study in dogs directly compared the effects of pitavastatin and its lactone. In this model, twice-daily dosing of this compound showed similar activity to pitavastatin in reducing plasma total cholesterol, phospholipid, and triglyceride concentrations. The research concluded that the lipid-lowering effect of the lactone was a result of its conversion back to the active pitavastatin form in vivo. This highlights the lactone's role as a circulating reservoir that contributes to the sustained action of the parent drug.

| Animal Model | Finding | Implication | Reference |

| Dogs | This compound demonstrated similar activity to pitavastatin in lowering plasma lipids (total cholesterol, phospholipids, triglycerides). | The effect of the lactone is a result of its in vivo conversion back to the active pitavastatin form. | |

| Rabbits (Atherosclerosis) | Pitavastatin (acid form) administration suppressed the progression of atherosclerosis. | Demonstrates the anti-atherosclerotic potential of the active compound. | |

| Rats (Hypertension) | Pitavastatin (acid form) inhibited load-induced cardiac hypertrophy and fibrosis. | Shows pleiotropic cardiovascular benefits of the active compound. |

Oncology Models

Preclinical oncology research has explored the anti-cancer properties of the parent compound, pitavastatin, in various cancer cell lines and animal models, including cervical, colon, and breast cancer, as well as melanoma and B-cell acute lymphoblastic leukemia. These studies report that pitavastatin can inhibit tumor cell proliferation and induce apoptosis.

However, dedicated studies on the direct anti-cancer activity of this compound are scarce. One comparative study investigating multiple statins suggested that for lipophilic statins, the pharmacological activity is attributable to the open-acid form rather than the lactone form. This indicates that any anti-cancer effects observed during pitavastatin administration are likely due to the parent compound or its conversion from the lactone form, rather than a direct action of the lactone itself.

Renal and Hepatic Disease Models

Preclinical investigations in animal models of renal and hepatic disease have been conducted on pitavastatin, with this compound being measured as a major metabolite.

In a mouse model of chronic renal disease (CRD), administration of pitavastatin was found to reduce macrophage accumulation and inflammation within atherosclerotic plaques, a mechanism independent of its lipid-lowering effects in mice. While these studies demonstrate a potential vasculoprotective effect in the context of CRD, the therapeutic action is attributed to pitavastatin.

Studies in patients with hepatic impairment have shown that as liver dysfunction becomes more severe, the plasma concentration of pitavastatin increases, while the concentration of this compound decreases. This finding suggests that hepatic impairment reduces the metabolism of pitavastatin into its lactone form, underscoring the liver's central role in this conversion process. An isolated perfused rat liver model is a recognized preclinical tool for mechanistically studying the hepatobiliary disposition of pitavastatin.

Comparative Preclinical Pharmacodynamics of this compound versus Other Statins

Comparative in vitro studies provide insight into the unique metabolic profile of this compound. An extensive study using human liver microsomes found that statin lactones were generally metabolized to a much greater extent than their corresponding acid forms. However, the metabolism of this compound was significantly slower compared to the lactones of other statins like atorvastatin (B1662188) and simvastatin (B1681759). Both pitavastatin acid and its lactone form show minimal metabolism in human hepatic microsomes, primarily via CYP2C9 and to a lesser extent, CYP2C8. This limited CYP-mediated metabolism distinguishes it from many other statins.

Table 1: Comparative In Vitro Metabolism of Statin Lactones in Human Liver Microsomes (HLM)

| Compound | Intrinsic Clearance (CLint) in HLM (μl/min per milligram) | Primary Metabolizing Enzymes |

|---|---|---|

| This compound | 20–840 (Slower Metabolism) | UGT1A3, UGT2B7, CYP2C9 (minor) |

| Atorvastatin Lactone | ~3700 (Extensive Metabolism) | CYP3A4/5 |

| Simvastatin (Lactone) | ~7400 (Extensive Metabolism) | CYP3A4/5 |

Data sourced from a comparative in vitro study.

Biomarker Discovery and Validation in Preclinical this compound Research

Biomarker research related to this compound is conducted within the broader context of preclinical studies on the parent drug, pitavastatin. These studies aim to identify markers of efficacy and safety.

In preclinical rat models, administration of pitavastatin was associated with changes in serum biomarkers for liver and muscle function. A study in Sprague-Dawley rats showed that pitavastatin administration led to significant elevations in alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and creatine (B1669601) phosphokinase (CPK), suggesting a link between cholesterol depletion and hepatic or muscle damage.

Other research has focused on endogenous biomarkers to probe drug transporter activity, which is crucial for understanding the disposition of pitavastatin. Coproporphyrin I and III have been investigated as endogenous biomarkers for the activity of hepatic OATP transporters in preclinical models like the isolated perfused rat liver. These studies help elucidate the mechanisms of pitavastatin's uptake into the liver, the site of its conversion to this compound.

Preclinical Safety Pharmacology and Toxicology Research of this compound

The preclinical safety of pitavastatin has been extensively evaluated in various animal species, including rats, dogs, and monkeys, with this compound being monitored as the primary human metabolite.

Direct toxicological assessment of this compound is limited. One safety pharmacology study noted that at a high concentration (3 µM), which is over 1000 times the estimated clinical free plasma Cmax, this compound caused a slight increase (4-5%) in action potential duration in isolated guinea pig papillary muscles. However, no significant ECG abnormalities were observed in dog cardiovascular safety studies.

Reproductive toxicology studies were conducted with the parent compound. No embryo-fetal toxicity or congenital malformations were observed in pregnant rats or rabbits at exposures several times higher than the maximum recommended human dose. However, maternal toxicity was noted at higher doses in rabbits, and impaired lactation and decreased neonatal survival were seen in rats. Carcinogenicity studies in rats found an increased incidence of thyroid follicular cell tumors at high exposures to pitavastatin, while a study in transgenic mice showed no clinically significant tumors. These safety and toxicology studies attribute the findings to the parent drug, pitavastatin, while confirming that the metabolic profile, including the formation of this compound, is qualitatively similar between the animal species tested and humans.

Table 2: Summary of Preclinical Safety Findings

| Study Type | Species | Compound Administered | Key Findings Related to this compound |

|---|---|---|---|

| Safety Pharmacology | Guinea Pig | This compound | Slight increase in action potential duration at >1000x clinical exposure. |

| Cardiovascular Safety | Dog | Pitavastatin | No significant ECG abnormalities noted; lactone is a known metabolite. |

| General Toxicology | Rat, Dog, Monkey | Pitavastatin | Target organ toxicities identified for pitavastatin; lactone metabolite was monitored and qualified. |

| Carcinogenicity | Rat, Mouse | Pitavastatin | No tumors observed in transgenic mice; thyroid tumors in rats at high exposure to pitavastatin. |

| Reproductive Toxicity | Rat, Rabbit | Pitavastatin | No teratogenicity observed at relevant exposures; maternal and neonatal toxicity at higher doses of pitavastatin. |

Clinical Research Insights on Pitavastatin Lactone

Pharmacokinetic and Pharmacodynamic Research in Special Populations

The metabolic fate of pitavastatin (B1663618) into its lactone form is a key area of research, particularly in populations where drug processing may be altered. The principal route of pitavastatin metabolism is glucuronidation by UGT1A3 and UGT2B7, leading to the formation of pitavastatin lactone. This process largely bypasses the cytochrome P450 system, with only minimal metabolism by CYP2C9 and CYP2C8.

Renal Impairment and Liver Dysfunction Studies

The impact of organ dysfunction on the pharmacokinetics of pitavastatin and its lactone metabolite is a critical consideration.

In patients with renal impairment , exposure to pitavastatin is notably increased. Studies have shown that in individuals with moderate renal impairment (glomerular filtration rate [GFR] 30-59 mL/min/1.73 m²) and those with end-stage renal disease requiring hemodialysis, the area under the curve (AUC) for pitavastatin is 102% and 86% higher, respectively, compared to healthy volunteers. The maximum plasma concentration (Cmax) is also elevated by 60% and 40% in these respective groups. In patients with severe renal impairment (GFR 15-29 mL/min/1.73 m²) not on hemodialysis, the AUC and Cmax were 36% and 18% higher, respectively, than in healthy subjects. One study noted that the AUC for this compound was increased by 64% in patients with severe renal impairment.

Table 1: Impact of Renal Impairment on Pitavastatin Pharmacokinetics (Compared to Healthy Volunteers)

| Patient Group | Change in Pitavastatin Cmax | Change in Pitavastatin AUC |

|---|---|---|

| Moderate Renal Impairment | ▲ 60% | ▲ 102% |

| Severe Renal Impairment (not on dialysis) | ▲ 18% | ▲ 36% |

| End-Stage Renal Disease (on hemodialysis) | ▲ 40% | ▲ 86% |

Data sourced from FDA reports.

Liver dysfunction also significantly alters the pharmacokinetics of pitavastatin and its lactone. In patients with mild hepatic impairment (Child-Pugh A), the Cmax and AUC of pitavastatin increased by 1.3-fold and 1.6-fold, respectively, compared to healthy individuals. For those with moderate hepatic impairment (Child-Pugh B), the increase was more substantial, with Cmax rising 2.7-fold and AUC rising 3.8-fold. Conversely, as the concentration of the parent drug pitavastatin increases with the severity of liver disease, the concentration of its metabolite, this compound, decreases. In one study, the Cmax and AUC of this compound were lower in both Child-Pugh A and B patients compared to controls, indicating reduced metabolic conversion of pitavastatin to its lactone form in the presence of hepatic impairment.

Table 2: Pharmacokinetic Changes in Pitavastatin and its Lactone in Hepatic Impairment

| Parameter | Healthy Controls (Geomean) | Child-Pugh A (Geomean) | Child-Pugh B (Geomean) |

|---|---|---|---|

| Pitavastatin Cmax (ng/mL) | 59.5 | 70.7 | 147.1 |

| Pitavastatin AUCt (ng·h/mL) | 121.2 | 154.2 | 441.7 |

| This compound Cmax (ng/mL) | 20.3 | 19.1 | 9.9 |

| This compound AUCt (ng·h/mL) | 120.2 | 108.8 | 87.5 |

Data from a study on liver cirrhosis.

Geriatric and Pediatric Population Research Considerations

Geriatric Population: Pharmacokinetic studies comparing elderly (≥65 years) and younger volunteers found that pitavastatin AUC was about 1.3-fold higher, and Cmax was 10-30% higher in the elderly subjects. However, these age-related pharmacokinetic differences did not appear to affect the efficacy or safety profile of pitavastatin in large clinical studies. The LIVES study, a large post-marketing surveillance trial, included approximately 50% of patients aged ≥65 years and found no significant difference in the incidence of adverse drug reactions based on age.

Pediatric Population: Research in pediatric patients has been conducted to establish appropriate use. A study in children and adolescents (ages 8-16) with heterozygous familial hypercholesterolemia (HeFH) demonstrated dose-dependent increases in plasma concentrations of both pitavastatin and this compound. Efficacy in reducing LDL-cholesterol was established in children aged 8 years and older with HeFH. Studies have not established the safety and efficacy in children younger than 8 years of age.

Genetic Polymorphisms and this compound Response Variability

Genetic variations in drug transporter proteins and metabolizing enzymes can lead to significant inter-individual differences in drug response. For pitavastatin, polymorphisms in the SLCO1B1 gene, which encodes the hepatic uptake transporter OATP1B1, are particularly influential.

The c.521T>C polymorphism in SLCO1B1 is associated with reduced transporter function. Individuals homozygous for the variant allele (c.521CC) have shown a 3.08-fold increase in pitavastatin AUC compared to those with the wild-type genotype (c.521TT). This increased exposure can elevate the risk of concentration-dependent side effects. Pitavastatin appears to be more sensitive to this genetic variant than several other statins.

While pitavastatin is only minimally metabolized by cytochrome P450 enzymes, variations in CYP2C9 can still have an effect. One study in healthy Chinese volunteers showed that individuals carrying the CYP2C93 allele had a significantly higher AUC for both pitavastatin acid and this compound.

Table 3: Influence of Genetic Polymorphisms on Pitavastatin Exposure

| Gene (Protein) | Polymorphism | Effect on Pitavastatin AUC | Reference |

|---|---|---|---|

| SLCO1B1 (OATP1B1) | c.521T>C | ▲ 3.08-fold increase in 521CC vs. 521TT individuals | |

| CYP2C9 | *3 allele | ▲ Significant increase in heterozygotes |

Advanced Clinical Trial Outcomes and Subgroup Analyses

The clinical efficacy of pitavastatin, which is metabolized to this compound, has been evaluated in numerous large-scale trials, including specific analyses of diverse patient groups.

Efficacy in Specific Patient Cohorts

Patients with Diabetes and Metabolic Syndrome: Subgroup analyses of the LIVES study, which included diabetic patients, suggested a neutral or potentially beneficial effect on glycemic control. Other studies have also indicated that pitavastatin has a neutral effect on glucose metabolism, which may be beneficial for patients at risk of developing new-onset diabetes. In the PAPAGO-T study, which included a subgroup with diabetes, pitavastatin was effective in lowering LDL-C levels.

Patients with Chronic Kidney Disease (CKD): A subgroup analysis of the LIVES study showed that pitavastatin had beneficial effects on renal function in hypercholesterolemic patients with CKD. In a mouse model of chronic renal disease, pitavastatin was found to decrease macrophage accumulation in arteries. The DIALYSIS trial, involving 848 patients on hemodialysis, showed that pitavastatin treatment reduced a composite endpoint of all-cause death and cardiovascular events compared to a control group.

Long-term Cardiovascular Event Reduction Studies

The REAL-CAD study was a landmark trial that provided crucial long-term outcome data. This study randomized over 13,000 Japanese patients with stable coronary artery disease to either high-dose (4 mg/day) or low-dose (1 mg/day) pitavastatin therapy, with a median follow-up of 3.9 years.

The results demonstrated the superiority of the high-dose regimen. High-dose pitavastatin significantly reduced the primary composite endpoint (cardiovascular death, nonfatal myocardial infarction, nonfatal ischemic stroke, and unstable angina) by 19% compared to the low-dose group.

Table 4: Key Outcomes of the REAL-CAD Trial (High-Dose vs. Low-Dose Pitavastatin)

| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Result |

|---|---|---|---|

| Primary Composite Endpoint | --- | --- | ▼ 19% reduction with high-dose |

| All-Cause Death | 0.81 | 0.68–0.98 | ▼ 19% reduction with high-dose |

| Acute Coronary Syndrome | 0.57 | 0.38–0.83 | ▼ 43% reduction with high-dose |

| Coronary Revascularization | 0.86 | 0.76–0.96 | ▼ 14% reduction with high-dose |

Data from the REAL-CAD study.

The findings from the REAL-CAD study were consistent across various prespecified subgroups, supporting the use of higher-intensity pitavastatin therapy for secondary prevention in patients with stable coronary artery disease.

Non-Lipid-Lowering Clinical Outcomes

Clinical investigations into pitavastatin have revealed several beneficial outcomes that are not directly linked to its primary lipid-lowering effects. These findings highlight the broader cardiovascular protective properties of the compound.

Research has demonstrated a positive impact of pitavastatin on the structure of blood vessels. The Pitavastatin Evaluation of Atherosclerosis Regression by Intensive Cholesterol-lowering Therapy (PEACE) trial, a randomized clinical study, assessed the effect of pitavastatin on carotid intima-media thickness (CIMT). After a 12-month period, more intensive treatment with pitavastatin was associated with a notable reduction in CIMT. Furthermore, the JAPAN-ACS randomized clinical trial compared pitavastatin with atorvastatin (B1662188) in patients with acute coronary syndrome (ACS) and found that both drugs significantly reduced coronary atherosclerotic plaque volume over a 10-month intervention period.

The REPRIEVE trial, which focused on a primary prevention population of people living with HIV, provided significant insights. The main results showed that pitavastatin reduced the rate of major adverse cardiovascular events (MACE) by 35%. This reduction in MACE risk was not fully explained by the decrease in LDL cholesterol alone. A mechanistic substudy of REPRIEVE further clarified these benefits, showing that pitavastatin treatment was associated with a reduction in the progression of noncalcified plaque.

Observational data from the REAL-CAD study, involving patients with stable coronary artery disease (CAD) treated with pitavastatin, identified key non-lipid residual risk factors. In patients who achieved target LDL-C levels, estimated glomerular filtration rate (eGFR) and hemoglobin A1c (HbA1c) were independently associated with adverse cardiovascular events, pointing to the importance of renal function and glycemic control as therapeutic targets beyond lipid management.

Mechanistic Clinical Studies Investigating Pleiotropic Effects

Pitavastatin has been shown to improve vascular endothelial function, a key factor in cardiovascular health. The primary measure for this in clinical studies is flow-mediated dilation (FMD). A meta-analysis of six clinical studies, encompassing seven treatment arms, concluded that pitavastatin use was associated with a significant improvement in FMD.

Meta-Analysis of Pitavastatin's Effect on Flow-Mediated Dilation (FMD)

| Parameter | Result | 95% Confidence Interval | p-value | Number of Studies Analyzed |

|---|---|---|---|---|

| Weighted Mean Difference (WMD) in FMD | 2.45% | 1.31 to 3.60 | < 0.001 | 6 studies (7 treatment arms) |

Beyond its effects on endothelial function, pitavastatin has been shown to modulate key inflammatory biomarkers associated with atherosclerosis. The mechanistic substudy of the REPRIEVE trial provided compelling evidence in this area, particularly in people with HIV, a population characterized by heightened inflammation.

After 24 months of treatment, patients receiving pitavastatin showed significant reductions in markers of lipid oxidation and arterial inflammation compared to those on placebo. Specifically, pitavastatin therapy led to a marked decrease in oxidized low-density lipoprotein (oxLDL) and lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is considered a proinflammatory enzyme involved in atherogenesis and a marker of arterial inflammation. In contrast, the study observed more modest and non-significant changes in generalized inflammatory markers like high-sensitivity C-reactive protein (hs-CRP).

Change in Inflammatory Biomarkers with Pitavastatin (REPRIEVE Substudy)

| Biomarker | Pitavastatin Group Change (95% CI) | Placebo Group Change (95% CI) | p-value |

|---|---|---|---|

| Oxidized Low-Density Lipoprotein (oxLDL) | -29% (-32% to -26%) | -13% (-17% to -9%) | < 0.001 |

| Lipoprotein-associated Phospholipase A2 (Lp-PLA2) | -7% (-11% to -4%) | +14% (10% to 18%) | < 0.001 |

Endothelial Function Markers in Clinical Settings

Drug-Drug Interaction Research with this compound

The metabolic profile of pitavastatin contributes to a lower potential for certain drug-drug interactions compared to other statins. Its primary metabolite is an inactive lactone, formed via glucuronidation.

Pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system. It is only marginally metabolized by CYP2C9 and to an even lesser extent by CYP2C8. Crucially, it is not metabolized by CYP3A4, a common pathway for many other medications and a frequent source of drug-drug interactions.

This metabolic characteristic results in a low potential for clinically significant CYP-mediated interactions. A post-hoc analysis of data from the large LIVES postmarketing surveillance study and the European phase 3 clinical trial program supported this. The analysis found that the concomitant use of pitavastatin with medications that interact with the CYP2C9 pathway was not associated with clinically significant increases in adverse drug reactions.

The hepatic uptake of pitavastatin is primarily mediated by the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter located on the basolateral membrane of hepatocytes. Consequently, drugs that inhibit OATP1B1 can significantly increase plasma concentrations of pitavastatin, potentially raising the risk of myopathy.

Clinical studies have identified several drugs that have the potential to interact with the OATP1B1-mediated uptake of pitavastatin. Co-administration with cyclosporine, a potent OATP1B1 inhibitor, significantly increases pitavastatin exposure and is therefore contraindicated. Other drugs, such as rifampin (also known as rifampicin), erythromycin, and certain fibrates, are also known to increase the risk of myopathy when used with pitavastatin due to transporter-based interactions. A clinical study using rifampicin (B610482) as an OATP1B1 inhibitor probe found that it markedly increased pitavastatin exposure, confirming pitavastatin's sensitivity as an OATP1B1 substrate.

Clinically Significant OATP1B1-Mediated Interactions with Pitavastatin

| Interacting Drug | Mechanism/Effect | Clinical Impact |

|---|---|---|

| Cyclosporine | Potent OATP1B1 inhibitor. | Significantly increases pitavastatin exposure and risk of myopathy. Concomitant use is contraindicated. |

| Rifampin (Rifampicin) | OATP1B1 inhibitor. | Significantly increases pitavastatin exposure (5.7-fold with oral dose) and risk of myopathy. |

| Erythromycin | Inhibitor of OATP1B1. | Significantly increases pitavastatin exposure and risk of myopathy. |

| Gemfibrozil (B1671426) | Inhibitor of OATP1B1 and glucuronidation. | Increases risk of myopathy and rhabdomyolysis. Concomitant use should be avoided. |

| Clarithromycin | Potential OATP1B1 inhibitor. | Potential to interact with pitavastatin uptake. |

Clinical Relevance of Interaction Profiles

The clinical utility of a statin is significantly influenced by its potential for drug-drug interactions. In this regard, pitavastatin exhibits a distinct and favorable profile, largely attributable to its unique metabolic pathway which predominantly involves conversion to the inactive this compound.

Unlike many other statins such as atorvastatin, simvastatin (B1681759), and lovastatin (B1675250), which are extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme, both pitavastatin and its lactone metabolite undergo very little metabolism by this pathway. This characteristic is clinically relevant as it minimizes the risk of interactions with the numerous drugs that inhibit or are substrates for CYP3A4. Research confirms that neither pitavastatin nor its lactone form possess inhibitory effects on cytochrome P450 enzymes.

The clinical significance of this metabolic profile is evident when considering interactions with known CYP3A4 inhibitors. For instance, the co-administration of grapefruit juice, a potent CYP3A4 inhibitor, increased the mean area under the concentration-time curve (AUC) of atorvastatin by 83%, whereas it only increased the AUC of pitavastatin by a clinically modest 13%. This low propensity for CYP-mediated interactions makes pitavastatin a suitable option for patients requiring polypharmacy.

Further studies have examined interactions with other lipid-lowering agents. While fenofibrate (B1672516) was found to increase pitavastatin's steady-state AUC by 18%, this was not considered clinically significant. The interaction with gemfibrozil resulted in a 45% increase in pitavastatin's AUC; however, it concurrently decreased the AUC for the lactone metabolite by 15%. Despite these pharmacokinetic changes, the combination was found to be safe and well-tolerated in clinical use. A large post-marketing study in Japan involving over 20,000 patients reinforced these findings, showing a lower rate of drug-drug interactions for pitavastatin (6.1%) compared to rates observed in other studies for atorvastatin (12%) and rosuvastatin (B1679574) (11.1%).

Table 1: Impact of Co-administered Drugs on Pitavastatin and this compound Pharmacokinetics

| Co-administered Drug | Effect on Pitavastatin | Effect on this compound | Clinical Significance |

|---|---|---|---|

| Grapefruit Juice (CYP3A4 Inhibitor) | 13% increase in mean AUC | Not specified | Not clinically significant |

| Fenofibrate | 18% increase in steady-state AUC | Not specified | Not clinically significant |

| Gemfibrozil | 45% increase in steady-state AUC | 15% decrease in steady-state AUC | Not clinically significant |

| Cyclosporine (OATP1B1 Inhibitor) | 4.6-fold increase in AUC | Not specified | Interaction is clinically significant |

Real-World Evidence and Observational Studies on this compound Efficacy and Safety

The efficacy and safety of pitavastatin, whose in-vivo activity is intrinsically linked to its conversion to the inactive lactone metabolite, have been substantiated by large-scale, real-world observational studies. These studies provide crucial insights beyond the controlled environment of clinical trials.

The LIVES (Livalo Effectiveness and Safety) study, a large-scale, long-term post-marketing surveillance study in Japan with approximately 20,000 patients, demonstrated the sustained effectiveness and safety of pitavastatin in routine clinical practice. Over a 104-week period, pitavastatin was associated with a low incidence of adverse drug reactions (ADRs), with only 7.4% of patients discontinuing treatment due to adverse events.

Table 2: Dose-Dependent LDL-C Reduction with Pitavastatin in Statin-Naïve Patients (PROOF Study)

| Pitavastatin Dose | Mean % Change in LDL-C |

|---|---|

| 1 mg | -23.4% |

| 2 mg | -29.1% |

| 4 mg | -35.2% |

From a safety perspective, the PROOF study found that less than 1% of patients experienced significant toxicities related to liver enzymes or muscle, and no cases of rhabdomyolysis were reported. Pitavastatin-related musculoskeletal disorders were reported in just 0.04% of the 28,343 patients. These findings from large Asian cohorts suggest a favorable safety profile in a real-world clinical setting.